molecular formula C13H20N4O B14780767 (2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[(pyrazin-2-yl)methyl]butanamide

Cat. No.: B14780767
M. Wt: 248.32 g/mol
InChI Key: LDOWCIQPGNOVNQ-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide is a chiral organic compound that features a cyclopropyl group, a pyrazine ring, and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, often using diazo compounds and metal catalysts.

    Introduction of the pyrazine ring: This step may involve nucleophilic substitution reactions where a pyrazine derivative is introduced.

    Amide bond formation: The final step involves coupling the amine and carboxylic acid derivatives to form the amide bond, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or cyclopropyl groups.

    Reduction: Reduction reactions can occur at the amide bond or the pyrazine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrazine ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-cyclopropyl-3-methylbutanamide: Lacks the pyrazine ring.

    (S)-2-Amino-N-cyclopropyl-N-(pyrazin-2-ylmethyl)butanamide: Lacks the methyl group on the butanamide chain.

Uniqueness

The presence of both the cyclopropyl group and the pyrazine ring in (S)-2-Amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide makes it unique compared to similar compounds. This combination of structural features may confer unique chemical and biological properties.

Properties

Molecular Formula

C13H20N4O

Molecular Weight

248.32 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-(pyrazin-2-ylmethyl)butanamide

InChI

InChI=1S/C13H20N4O/c1-9(2)12(14)13(18)17(11-3-4-11)8-10-7-15-5-6-16-10/h5-7,9,11-12H,3-4,8,14H2,1-2H3

InChI Key

LDOWCIQPGNOVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(CC1=NC=CN=C1)C2CC2)N

Origin of Product

United States

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